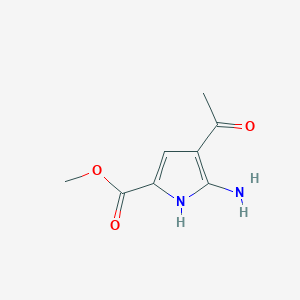

methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 1269824-46-5 . It has a molecular weight of 182.18 and its molecular formula is C8H10N2O3 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of “methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate” could potentially involve a multi-step reaction . The first step could involve sodium nitrite in water and acetic acid at 18 - 65 °C for 48 hours . The second step could involve potassium hydroxide at 70 °C for 0.5 hours . The final step could involve thiophene at 270 °C for 0.17 hours .Chemical Reactions Analysis

While specific chemical reactions involving “methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate” were not found, pyrrole compounds in general can undergo a variety of reactions . For instance, the Paal-Knorr pyrrole synthesis involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water . Another reaction involves the conversion of primary diols and amines to 2,5-unsubstituted pyrroles catalyzed by a stable manganese complex .Physical And Chemical Properties Analysis

“Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate” has a number of physical and chemical properties. It has a molar refractivity of 46.67 . Its water solubility is calculated to be 5.09 mg/ml . It has a lipophilicity Log Po/w (iLOGP) of 1.35 .Aplicaciones Científicas De Investigación

Diabetes Research and Biomarkers

Pyrrole-2-carboxaldehyde derivatives, including Py-2-C, have been isolated from various natural sources such as fungi, plants (roots, leaves, and seeds), and microorganisms. Notably, the well-known diabetes molecular marker, pyrraline , contains a Py-2-C skeleton. Py-2-C compounds can be produced in vivo through sequential reactions involving glucose and amino acid derivatives. Researchers have explored their role in diabetes management and early detection .

Cytotoxic Activity and Cancer Research

Some Py-2-C derivatives exhibit cytotoxic activity against cancer cell lines. These compounds could potentially serve as leads for developing anticancer agents. Further investigations are needed to understand their mechanisms of action and optimize their efficacy .

Anti-Inflammatory and Analgesic Properties

Certain Py-2-C-containing compounds have demonstrated anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed promising results. These findings suggest potential therapeutic applications in pain management and inflammation-related disorders .

Natural Product Exploration

Researchers have investigated the natural sources of Py-2-C derivatives, emphasizing their structural characteristics and physiological activities. By studying these compounds in their native contexts, scientists aim to uncover novel bioactive molecules with potential therapeutic benefits .

Chemical Synthesis and Structure–Activity Relationship (SAR) Studies

Chemical synthesis of Py-2-C derivatives allows researchers to explore their SAR. Understanding how structural modifications impact biological activity is crucial for drug development. Investigating Py-2-C analogs and their effects on various biological pathways can provide valuable insights .

Microbial Metabolism and Environmental Implications

Py-2-C compounds are produced by microorganisms during metabolic processes. Studying their role in microbial ecosystems and environmental interactions can shed light on their ecological significance and potential applications in bioremediation or environmental monitoring .

Safety and Hazards

“Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate” has several safety and hazard statements associated with it. It has the signal word “Warning” and the hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Propiedades

IUPAC Name |

methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4(11)5-3-6(8(12)13-2)10-7(5)9/h3,10H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYQEWBTMKRFJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(NC(=C1)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine](/img/structure/B2777620.png)

![Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2777621.png)

![5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2777622.png)

![2-Hydrazino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2777625.png)

![Tert-butyl 4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2777632.png)